molecular formula C16H17NO3 B12687881 Einecs 234-095-7 CAS No. 10532-56-6

Einecs 234-095-7

Cat. No.: B12687881
CAS No.: 10532-56-6
M. Wt: 271.31 g/mol
InChI Key: DDJXSWMTBYWCBR-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The IUPAC name for this compound is 9-hydroxy-9H-fluorene-9-carboxylic acid , reflecting its fluorene backbone substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the central carbon (C9). The structural formula (Fig. 1) consists of two benzene rings fused to a five-membered cyclopentane ring, with the hydroxyl and carboxylic acid groups attached to the bridging carbon.

Structural Formula
$$ \text{C}{14}\text{H}{10}\text{O}_{3} $$
(Fluorene system with -OH and -COOH at C9)

Synonyms and Registry Numbers

This compound is known by multiple synonyms, including flurenol , flurecol , and 9-hydroxyfluorene-9-carboxylic acid . Registry numbers vary across databases:

Identifier Value Source Association
CAS Registry 467-69-6 Primary scientific literature
CAS Registry 10532-56-6 Commercial databases (as a salt or derivative)
EINECS 207-397-1 EU regulatory filings
EINECS 234-095-7 Limited commercial references

The dual CAS and EINECS listings suggest potential confusion between the parent compound and its derivatives. For example, 10532-56-6 corresponds to a salt form (9-hydroxyfluorene-9-carboxylic acid, N-methylmethanamine), while 467-69-6 represents the pure carboxylic acid.

Molecular Formula and Weight Variations

The molecular formula is consistently reported as C₁₄H₁₀O₃ for the base compound, yielding a molecular weight of 226.23 g/mol . Derivatives, such as esterified forms (e.g., flurenol-butyl or flurenol-methyl), exhibit formula variations:

Derivative Molecular Formula Molecular Weight (g/mol)
Flurenol-butyl C₁₈H₁₈O₃ 282.34
Flurenol-methyl C₁₅H₁₂O₃ 240.25

These modifications alter physicochemical properties, such as solubility and bioavailability, without affecting the core fluorene structure.

Properties

CAS No.

10532-56-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid;N-methylmethanamine

InChI

InChI=1S/C14H10O3.C2H7N/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;1-3-2/h1-8,17H,(H,15,16);3H,1-2H3

InChI Key

DDJXSWMTBYWCBR-UHFFFAOYSA-N

Canonical SMILES

CNC.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 234-095-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Einecs 234-095-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular mechanisms and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound is utilized in the production of various commercial products, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of Einecs 234-095-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Analog Identification

Compounds analogous to EINECS 234-095-7 are identified via Tanimoto similarity scores calculated from PubChem 2D fingerprints, where a threshold ≥70% indicates structural analogs . For example:

  • Chlorinated alkanes and mononitrobenzenes (covered in QSAR studies) share functional groups or substituent patterns that correlate with toxicity endpoints like acute aquatic toxicity .
  • Organothiophosphates (used in pesticides) may exhibit similar reactivity or metabolic pathways due to sulfur-containing moieties .

Physicochemical Properties

Key properties for comparison include log Kow (octanol-water partition coefficient), water solubility, and molecular weight. For instance:

  • Chlorinated alkanes with low water solubility (<1 mg/L) may mirror persistence traits of this compound in environmental matrices .

Toxicological Profiles

QSAR models predict acute toxicity using structural and property-based descriptors:

  • Fish toxicity : Chlorinated alkanes with ≥3 chlorine atoms exhibit LC50 values <10 mg/L, comparable to highly toxic EINECS entries .
  • Daphnid immobilization: Organothiophosphates with polar groups (e.g., P=O) show EC50 values <1 mg/L, suggesting acute aquatic hazards .

Regulatory and Risk Assessment

Under REACH, analogs from REACH Annex VI Table 3.1 (e.g., labeled carcinogens or mutagens) serve as proxies for hazard classification of unlabeled EINECS substances like 234-095-7 . For example:

  • Anthracene oil (EINECS 292-602-7) and coal tar distillates (EINECS 266-026-1) are prioritized due to structural complexity and persistence, guiding read-across for 234-095-7 .

Research Findings and Limitations

  • Coverage Efficiency : A small subset of 1,387 labeled REACH Annex chemicals can predict hazards for ~33,000 EINECS substances via similarity networks .
  • Model Accuracy : QSARs for chlorinated alkanes achieve R² >0.85 for fish toxicity but underperform for endocrine disruption .
  • Data Gaps : this compound lacks experimental data, necessitating conservative risk estimates based on analogs.

Preparation Methods

Direct Synthesis from Nickel Metal or Nickel Salts

Nickel compounds are commonly prepared by reacting nickel metal or nickel salts with appropriate reagents under controlled conditions. The main approaches include:

  • Oxidation of Nickel Metal: Heating nickel metal in the presence of oxygen or air to form nickel oxides (e.g., NiO, Ni2O3).
  • Precipitation from Nickel Salt Solutions: Reacting aqueous solutions of nickel salts (e.g., nickel sulfate, nickel chloride) with bases or other reagents to precipitate nickel hydroxides or other insoluble compounds.
  • Thermal Decomposition: Heating nickel salts such as nickel nitrate or nickel carbonate to decompose them into nickel oxides.

Solid-State Reactions

Solid-state synthesis involves mixing solid precursors and heating them at high temperatures to induce chemical reactions without melting. For nickel compounds, this often includes:

  • Mixing nickel oxide or nickel carbonate with other metal oxides or salts.
  • Heating at temperatures typically ranging from 500°C to 1000°C to form mixed oxides or complex nickel compounds.

Mechanochemical Synthesis

Mechanochemical methods use mechanical energy, such as high-energy ball milling, to induce chemical reactions at room temperature or mild conditions. This method can facilitate the formation of nickel compounds without the need for high temperatures, offering advantages in energy efficiency and particle size control.

Specific Preparation Routes for Nickel Oxide (NiO)

Nickel oxide is a common nickel compound with applications in catalysis and ceramics. Preparation methods include:

Method Description Conditions Notes
Thermal Decomposition Heating nickel nitrate or nickel carbonate to decompose into NiO 300–600°C in air Produces fine NiO powders
Direct Oxidation Heating nickel metal in oxygen or air 400–600°C Produces NiO with controlled stoichiometry
Precipitation and Calcination Precipitating nickel hydroxide from nickel salt solution, then calcining Precipitation at room temp; calcination at 400–600°C Allows control over particle size and purity

Preparation of Other Nickel Compounds

Nickel Sulfides

Nickel sulfides (e.g., Ni3S2, NiS) are prepared by:

  • Direct Combination: Heating nickel metal with sulfur at elevated temperatures (300–600°C).
  • Precipitation: Reacting nickel salt solutions with sulfide ions (e.g., Na2S) to precipitate nickel sulfide.

Nickel Salts

Nickel salts such as nickel sulfate, nickel chloride, and nickel nitrate are typically prepared by:

Research Findings and Analytical Characterization

Preparation methods are often optimized and verified using analytical techniques such as:

Studies have shown that mechanochemical synthesis can produce nickel compounds with high purity and controlled particle size without high-temperature treatment, which is beneficial for catalytic applications. Solid-state reactions remain the standard for large-scale production due to their simplicity and scalability.

Summary Table of Preparation Methods for Nickel Compounds (EINECS 234-095-7)

Nickel Compound Type Preparation Method Key Reagents/Precursors Conditions Advantages Typical Applications
Nickel Oxide (NiO) Thermal decomposition Nickel nitrate, carbonate 300–600°C Fine powders, high purity Catalysts, ceramics
Direct oxidation Nickel metal + oxygen 400–600°C Controlled stoichiometry Electronics, coatings
Precipitation + calcination Nickel salts + base Room temp + 400–600°C Particle size control Battery materials
Nickel Sulfides Direct combination Nickel metal + sulfur 300–600°C Simple, direct synthesis Battery electrodes, catalysts
Precipitation Nickel salts + sulfide ions Ambient temperature Mild conditions Pigments, catalysts
Nickel Salts Acid dissolution Nickel metal or oxide + acid Ambient to mild heating High purity crystalline salts Electroplating, chemical synthesis

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